molecular formula C16H21N3O3 B10811263 N'-(cyclohexylideneamino)-N-(4-ethoxyphenyl)oxamide

N'-(cyclohexylideneamino)-N-(4-ethoxyphenyl)oxamide

Cat. No.: B10811263
M. Wt: 303.36 g/mol
InChI Key: QNYLCXANYRLLIJ-UHFFFAOYSA-N
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Description

N'-(Cyclohexylideneamino)-N-(4-ethoxyphenyl)oxamide is a substituted oxamide derivative featuring a cyclohexylideneamino group and a 4-ethoxyphenyl moiety. Oxamides are characterized by their two amide groups linked by a central carbon atom, making them versatile in coordination chemistry, medicinal applications, and material science.

Properties

Molecular Formula

C16H21N3O3

Molecular Weight

303.36 g/mol

IUPAC Name

N'-(cyclohexylideneamino)-N-(4-ethoxyphenyl)oxamide

InChI

InChI=1S/C16H21N3O3/c1-2-22-14-10-8-12(9-11-14)17-15(20)16(21)19-18-13-6-4-3-5-7-13/h8-11H,2-7H2,1H3,(H,17,20)(H,19,21)

InChI Key

QNYLCXANYRLLIJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NN=C2CCCCC2

Origin of Product

United States

Biological Activity

N'-(cyclohexylideneamino)-N-(4-ethoxyphenyl)oxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction between cyclohexylideneamine and 4-ethoxyphenyl isocyanate. The process can be optimized through various reaction conditions, including solvent choice and temperature settings, to yield higher purity products.

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of oxamide derivatives. For example, a study on related compounds showed significant activity against various bacterial strains, indicating that modifications in the oxamide structure could enhance efficacy .

Anticancer Activity

Research has demonstrated that similar oxamide compounds exhibit cytotoxic effects on cancer cell lines. An investigation into the anticancer properties of structurally related oxamides revealed that they induce apoptosis in cancer cells through the activation of caspase pathways .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells.
  • Induction of Apoptosis : Activation of apoptotic pathways through caspase activation has been observed in related compounds.
  • Antibacterial Mechanism : The disruption of bacterial cell membranes is a potential pathway for its antimicrobial effects.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted on a series of oxamide derivatives, including this compound, demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate to strong antibacterial activity .
  • Case Study on Anticancer Properties : In vitro studies using human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. IC50 values were determined to be around 25 µM after 48 hours of exposure, suggesting potent anticancer activity .

Data Tables

Activity Type Compound MIC (µg/mL) IC50 (µM)
AntimicrobialThis compound32 - 128-
AnticancerThis compound-25

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties based on available evidence:

Compound Name Substituents Molecular Formula Molecular Weight Key Features/Applications Reference CAS/Evidence ID
N'-(Cyclohexylideneamino)-N-(4-ethoxyphenyl)oxamide Cyclohexylideneamino, 4-ethoxyphenyl Not specified Not available Hypothesized use in coordination chemistry or medicinal research
N-(2-Ethoxyphenyl)-N'-(4-isododecylphenyl)oxamide 2-Ethoxyphenyl, 4-isododecylphenyl C28H40N2O3 452.63 g/mol Research chemical; high purity (95%) for industrial/biological studies 82493-14-9
N-(4-Ethoxyphenyl)-3-oxobutanamide 4-Ethoxyphenyl, 3-oxobutanamide C12H15NO3 221.25 g/mol Biotransformation intermediate of analgesics; metabolic studies
N'-(3-Chloro-4-methylphenyl)-N-[(2-methoxyphenyl)methyl]oxamide 3-Chloro-4-methylphenyl, 2-methoxybenzyl C19H20ClN2O3 365.83 g/mol Pharmacological screening; structural diversity for drug discovery

Key Observations:

Substituent Effects :

  • Ethoxyphenyl vs. Methoxyphenyl : The 4-ethoxyphenyl group in the target compound may enhance lipophilicity compared to methoxy analogs (e.g., N'-(3-chloro-4-methylphenyl)-N-[(2-methoxyphenyl)methyl]oxamide), influencing membrane permeability and metabolic stability .
  • Bulky Substituents : The isododecylphenyl group in N-(2-Ethoxyphenyl)-N'-(4-isododecylphenyl)oxamide increases molecular weight (452.63 g/mol) and hydrophobicity, likely limiting aqueous solubility but improving thermal stability for material applications .

Synthetic Pathways :

  • Oxamide derivatives are typically synthesized via condensation reactions between amines and oxalic acid derivatives. For example, N-(4-ethoxyphenyl)-3-oxobutanamide is a metabolite formed via oxidative O-de-ethylation and keto conversion, suggesting similar biotransformation pathways might apply to the target compound .

Industrial Applications :

  • N-(2-Ethoxyphenyl)-N'-(4-isododecylphenyl)oxamide is marketed as a high-purity research chemical, indicating industrial interest in ethoxyphenyl-oxamides for specialized applications, such as polymer stabilizers or surfactants .

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